![molecular formula C13H17NO3 B1364595 4-(2-Morpholinoethoxy)benzaldehyde CAS No. 82625-45-4](/img/structure/B1364595.png)
4-(2-Morpholinoethoxy)benzaldehyde
Overview
Description
4-(2-Morpholinoethoxy)benzaldehyde, with the CAS number 82625-45-4, is a research chemical . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a morpholinoethoxy group . The InChI key is FGLXMUOMJOHGKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.141 g/cm3 . The boiling point is reported to be 394.8°C at 760 mmHg .Scientific Research Applications
Synthesis and Catalysis
Synthesis of Tetrahydroisoquinolines : 4-(2-Morpholinoethoxy)benzaldehyde derivatives are used in the synthesis of tetrahydroisoquinolines, which have various applications in medicinal chemistry. For instance, Moshkin and Sosnovskikh (2013) describe the synthesis of N-benzyl-β-hydroxyphenethylamines, which are key intermediates in preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Catalytic Applications in C–C and C–N Coupling : Dutta and Bhattacharya (2013) researched the interaction of benzaldehyde thiosemicarbazones with palladium, noting their efficiency in catalyzing C–C and C–N coupling reactions. This work highlights the potential of this compound derivatives in facilitating important chemical transformations (Dutta & Bhattacharya, 2013).
Organic Synthesis
Synthesis of Heterocyclic Compounds : In the field of organic synthesis, this compound is utilized for creating various heterocyclic structures. For example, Jarrahpour et al. (2015) synthesized a series of Schiff bases of morpholine by reacting 2-hydroxy-3-(morpholinomethyl)benzaldehyde with aromatic amines, demonstrating their potential antimalarial and antiproliferative activities (Jarrahpour et al., 2015).
Formation of Iminium Salt Catalysts : Page et al. (2006) reported the formation of chiral dihydroisoquinolinium salts from 4-substituted 5-amino-1,3-dioxanes and 2-(2-bromoethyl)benzaldehyde, which act as effective asymmetric catalysts for alkene epoxidation (Page et al., 2006).
Chemical Properties and Analysis
Physicochemical Properties Study : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts and investigated their physicochemical properties, cytotoxicity, and biodegradability. This study contributes to understanding the broader chemical applications of morpholinium derivatives (Pernak et al., 2011).
- oudhary et al. (2009) conducted a correlation analysis of the reactivity in the oxidation of substituted benzaldehydes by morpholinium chlorochromate, providing insights into the reactivity patterns of these compounds, which can be crucial for their application in various organic reactions (Choudhary et al., 2009).
Biological Activities
- Antitrypanosomal and Antiproliferative Activities : Agnimonhan et al. (2012) synthesized thioamides from benzaldehyde and 4-(dimethylamino)benzaldehyde to assess their in vitro trypanocidal activity and toxicity. Such research demonstrates the potential biological activities of derivatives of this compound in pharmacological contexts (Agnimonhan et al., 2012).
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxyethyl piperidine and morpholine derivatives, have various pharmacological activities .
Mode of Action
It is known that similar compounds exhibit high anticholinergic and h3 inverse agonistic activities .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
It is known that similar compounds have been used in the development of novel medications for various illnesses .
Result of Action
It is known that similar compounds have a range of pharmacological activities, from antitussive to anticancer properties .
Action Environment
It is known that similar compounds are likely to be mobile in the environment due to their water solubility .
Safety and Hazards
properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXMUOMJOHGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395485 | |
Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82625-45-4 | |
Record name | 4-(2-morpholinoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Morpholinoethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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